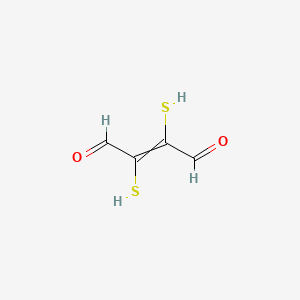

2,3-Bis(sulfanyl)but-2-enedial

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66582-68-1 |

|---|---|

Molecular Formula |

C4H4O2S2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

2,3-bis(sulfanyl)but-2-enedial |

InChI |

InChI=1S/C4H4O2S2/c5-1-3(7)4(8)2-6/h1-2,7-8H |

InChI Key |

WNSRKFWECHYJFZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C(=C(C=O)S)S |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Bis Sulfanyl but 2 Enedial

Direct Synthesis Strategies for the 2,3-Bis(sulfanyl)but-2-enedial Framework

Direct synthesis strategies aim to construct the this compound molecule by forming the carbon backbone and introducing the sulfanyl (B85325) and aldehyde groups in a concerted or stepwise manner.

The carbon backbone of this compound can be conceptually derived from alkyne or alkene precursors. A plausible approach involves the reaction of metal carbonyl complexes with elemental sulfur in the presence of alkynes, which is a known method for affording dithiolenes, albeit sometimes in low yields. The reaction of alkynes with certain metal sulfide complexes can also lead to the formation of dithiolene structures. researchgate.net Another potential route is the dithiofunctionalization of C-C unsaturated bonds, which allows for the introduction of sulfur functionalities across double or triple bonds. chemrxiv.org

For instance, a symmetrical alkyne such as 2-butyne-1,4-dial could theoretically serve as a precursor. The addition of a sulfur nucleophile across the triple bond would be a key step. However, controlling the regioselectivity and preventing over-addition or side reactions would be a significant challenge.

The introduction of sulfanyl groups is a critical step in the synthesis of this compound. Several methods for carbon-sulfur bond formation are applicable in organic synthesis. For the installation of thiol groups, nucleophilic substitution reactions are a common approach. This often involves the reaction of an appropriate electrophilic carbon center with a sulfur nucleophile like sodium hydrosulfide. Given the high nucleophilicity of sulfur, this method is effective for creating C-S bonds. chemistrysteps.com

In the context of this compound, a precursor with leaving groups at the C2 and C3 positions, such as 2,3-dihalobut-2-enedial, could be reacted with a sulfur nucleophile. For example, the reaction of 2,3-dichlorobenzaldehyde with a sulfur source can be a route to introduce a thiol group. google.com A similar strategy could be envisioned for a suitably substituted but-2-enedial derivative.

Another approach involves the use of thiourea as a sulfur source, which reacts with alkyl halides to form alkylisothiouronium salts that can be subsequently hydrolyzed to yield thiols. chemistrysteps.com This method could be adapted for a di-functionalized but-2-enedial precursor.

The aldehyde groups in this compound can be introduced at various stages of the synthesis. One strategy involves starting with a precursor that already contains the aldehyde functionalities, such as a protected form of 2-butyne-1,4-dial. Alternatively, the aldehyde groups can be generated from other functional groups, such as alcohols or carboxylic acid derivatives, at a later stage of the synthesis.

The protection of aldehyde groups as acetals is a common strategy to prevent their reaction during other synthetic transformations. For instance, 1,3-dithianes and 1,3-dithiolanes are frequently used as protecting groups for carbonyl compounds. organic-chemistry.org After the formation of the C-S bonds, the protecting groups can be removed to reveal the aldehyde functionalities. A one-pot approach for the preparation of mercaptoaldehydes involves the reaction of sulfur with a Grignard reagent of an acetal-protected aldehyde, followed by hydrolysis. researchgate.net

Indirect Synthetic Pathways through Derivatization of But-2-enedial Analogues

Indirect pathways involve the synthesis of a related but-2-enedial analogue, which is then chemically modified to introduce the sulfanyl groups. A potential precursor could be a di-substituted but-2-enedial with leaving groups at the 2 and 3 positions. For example, a 2,3-dihalogenated but-2-enedial could undergo nucleophilic substitution with a thiol-containing reagent.

The synthesis of various heterocyclic compounds often starts from versatile, readily accessible starting materials. For instance, thieno[2,3-b]thiophene derivatives can be synthesized from diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. mdpi.com While this leads to a different heterocyclic system, the underlying principles of building complex molecules from functionalized precursors are relevant.

Stereoselective Synthesis of the Chemical Compound and its Isomers

The but-2-enedial backbone can exist as either the (Z)- or (E)-isomer. The stereochemistry of the final product will be dependent on the stereochemistry of the starting materials and the reaction conditions employed. For instance, the synthesis of (Z)-3-mercapto-2-methyl-3-phenylacrylaldehyde has been reported, indicating that stereocontrol in similar systems is achievable. researchgate.net

Achieving stereoselectivity in the synthesis of this compound would likely require a stereospecific reaction, such as a syn- or anti-addition of sulfur nucleophiles to an alkyne precursor, or the use of a stereochemically pure alkene starting material. The choice of reagents and catalysts can play a crucial role in directing the stereochemical outcome.

Catalytic Approaches in the Preparation of the Chemical Compound

Catalysis can offer efficient and selective routes for the synthesis of complex molecules. In the context of this compound, catalytic methods could be employed for both the C-C and C-S bond-forming steps. For example, transition metal catalysts are often used to promote the coupling of alkynes with sulfur-containing reagents. researchgate.net

Lewis acids are commonly used as catalysts for the formation of thioacetals from carbonyl compounds and thiols. organic-chemistry.org While this is a protection strategy, similar catalytic principles could be applied to the direct addition of thiols to a suitable precursor. The use of a catalyst could enhance the reaction rate and selectivity, potentially leading to higher yields of the desired product.

Chemical Reactivity and Mechanistic Investigations of 2,3 Bis Sulfanyl but 2 Enedial

Reactivity of the α,β-Unsaturated Dialdehyde (B1249045) Moiety

The α,β-unsaturated dialdehyde portion of 2,3-bis(sulfanyl)but-2-enedial is characterized by a conjugated system of pi-electrons that extends over the two aldehyde groups and the central C=C double bond. This electronic communication results in distinct electrophilic centers, primarily at the carbonyl carbons and the β-carbon of the alkene, making it susceptible to various addition reactions.

Nucleophilic Addition Reactions, including Michael Addition and Aldol (B89426) Condensation

Nucleophilic attack is a predominant reaction pathway for α,β-unsaturated aldehydes. britannica.com The molecule presents two main sites for nucleophilic addition: the carbonyl carbons (1,2-addition) and the β-carbon of the double bond (conjugate or 1,4-addition).

Michael Addition (Conjugate Addition): The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the case of this compound, the electron-withdrawing nature of the two aldehyde groups renders the carbon-carbon double bond electron-deficient and thus highly susceptible to attack by soft nucleophiles at the β-position. masterorganicchemistry.com The reaction typically proceeds in three steps: formation of a nucleophile (often an enolate), conjugate addition to the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com A variety of nucleophiles can participate in this reaction.

Table 1: Potential Michael Donors for Reaction with this compound

| Nucleophile Class | Specific Example | Expected Product Type |

|---|---|---|

| Enolates | Diethyl malonate | 1,5-Dicarbonyl adduct |

| Organocuprates | Lithium dimethylcuprate | Alkylated aldehyde |

| Amines | Piperidine | β-Amino aldehyde |

The reaction is synthetically valuable as it forms a new carbon-carbon single bond while breaking a weaker carbon-carbon pi bond. masterorganicchemistry.com Enantioselective Michael additions to α,β-unsaturated aldehydes have also been developed using N-heterocyclic carbene catalysis in conjunction with a redox oxidation process. nih.gov

Aldol Condensation: The aldehyde functional groups are themselves potent electrophiles that can react with nucleophiles, most notably enolates, in what is known as an aldol reaction. magritek.com This reaction forms a β-hydroxy carbonyl compound. magritek.com Given that this compound has two aldehyde groups, it can potentially react with one or two equivalents of an enolate. The reaction is typically base-catalyzed, which facilitates the formation of the enolate nucleophile from a suitable ketone or aldehyde. magritek.com While self-condensation is a possibility, cross-aldol reactions with other carbonyl compounds are more common synthetic strategies. cuni.cz The resulting β-hydroxy aldehyde can subsequently undergo dehydration to form a new α,β-unsaturated system. magritek.com

Electrophilic Addition to the Carbon-Carbon Double Bond

While nucleophilic addition is more characteristic for α,β-unsaturated carbonyls, the carbon-carbon double bond can also undergo electrophilic addition, particularly with strong electrophiles. For instance, the acid-catalyzed addition of water to an alkenyl thioether can lead to the formation of aldehydes and thiols. researchgate.net In a similar vein, the double bond in this compound could react with electrophiles like hydrogen halides (HX). The mechanism would involve the initial protonation of the double bond to form a carbocation intermediate, stabilized by the adjacent sulfur atoms. Subsequent attack by the halide ion would yield the addition product. The regioselectivity of this addition would be influenced by the electronic effects of both the thiol and aldehyde substituents.

Cycloaddition Reactions, including [3+2] Cycloadditions

Cycloaddition reactions are powerful tools for ring formation where two unsaturated molecules combine to form a cyclic adduct. wikipedia.org The electron-deficient double bond in this compound makes it an excellent candidate to act as the 2π-component (a dipolarophile or dienophile) in these reactions.

A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, which involves a 4π-electron component (the 1,3-dipole) and a 2π-electron component. wikipedia.org This reaction provides a direct route to five-membered heterocyclic rings. Various 1,3-dipoles can be employed, leading to a diverse range of heterocyclic products. For instance, copper-catalyzed [3+2] cycloaddition of α-diazo compounds with secondary amines is a known method for synthesizing 1,2,3-triazoles. rsc.org Similarly, reactions between nitriles and sodium azide (B81097) can yield tetrazoles via a [2+3] cycloaddition pathway. rsc.org Base-catalyzed cycloadditions of heterocyclic azides with electron-deficient acrylonitriles have also been reported. beilstein-journals.org

Table 2: Predicted [3+2] Cycloaddition Reactions of this compound

| 1,3-Dipole | Heterocyclic Product |

|---|---|

| Azide (R-N₃) | Triazole |

| Nitrile Oxide (R-CNO) | Isoxazole |

| Diazoalkane (R₂-CN₂) | Pyrazoline |

The reactivity and regioselectivity of these cycloadditions would be dictated by the electronic properties of both the dipole and the dipolarophile, as described by frontier molecular orbital theory.

Redox Chemistry and Reducing Agent Properties of the Dialdehyde

The aldehyde functional groups in this compound are readily involved in redox reactions. They can be oxidized to the corresponding carboxylic acids or reduced to primary alcohols.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents, such as those based on Cr(VI) (e.g., Jones reagent). ucr.edu However, α,β-unsaturated aldehydes can sometimes be less susceptible to further oxidation compared to their saturated counterparts. ucr.edu

Reduction: The reduction of aldehydes to primary alcohols is a common transformation achievable with reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.com Catalytic hydrogenation over metals such as palladium or platinum is also an effective method. britannica.com

Furthermore, α,β-unsaturated aldehydes can undergo redox transformations where the molecule is converted into a carboxylic acid derivative without the need for external oxidizing or reducing agents. acs.org One such method employs a combination of trimethylsilyl (B98337) cyanide (TMSCN) and a base like DBU. acs.orgnih.gov Aromatic aldehydes can also undergo a self-oxidation-reduction reaction known as the Cannizzaro reaction in the presence of a strong base, yielding a molecule of carboxylic acid and a molecule of alcohol. britannica.com

Reactivity of the S-H (Thiol) Functionalities

The two thiol groups add another dimension to the reactivity of this compound. Thiols are known for their nucleophilicity and their ability to participate in radical reactions.

Thiol-Ene Reaction Pathways

The thiol-ene reaction is a highly efficient and versatile "click" reaction involving the addition of a thiol across a carbon-carbon double bond (an "ene"). wikipedia.org This reaction can proceed via two primary mechanistic pathways: a radical-mediated addition or a base/nucleophile-catalyzed Michael addition. wikipedia.org The thiol groups of this compound can react with external alkenes, or potentially intramolecularly if conformational factors allow, though this is less likely.

Radical-Mediated Pathway: This pathway is typically initiated by light (photochemical initiation) or heat in the presence of a radical initiator. wikipedia.orgnih.gov The mechanism involves three key steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol. acsgcipr.org

Propagation: The thiyl radical adds to an alkene, resulting in an anti-Markovnikov orientation, to form a carbon-centered radical. wikipedia.org This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and continuing the chain reaction. acsgcipr.org

Termination: Two radicals combine to terminate the chain.

This method is highly atom-efficient and can be used to form thioethers or, in the case of dithiols and dienes, cross-linked polymer networks. wikipedia.orgacsgcipr.org

Michael Addition Pathway: In the presence of a base or a nucleophile, the thiol-ene reaction can proceed through a conjugate addition mechanism. wikipedia.org The base deprotonates the thiol to form a highly nucleophilic thiolate anion (RS⁻). This anion then attacks the β-carbon of an electron-deficient alkene (the Michael acceptor) in a 1,4-addition. Subsequent protonation yields the final thioether product. This pathway also results in anti-Markovnikov addition. wikipedia.org

Table 3: Comparison of Thiol-Ene Reaction Pathways

| Feature | Radical-Mediated Pathway | Michael Addition Pathway |

|---|---|---|

| Catalyst/Initiator | Radical initiator (e.g., AIBN), UV light | Base (e.g., amine) or Nucleophile |

| Key Intermediate | Thiyl radical (RS•) | Thiolate anion (RS⁻) |

| Alkene Requirement | Broad scope, including unactivated alkenes | Electron-deficient alkenes (Michael acceptors) |

| Conditions | Often requires heat or light | Typically occurs at room temperature |

The dual functionality of this compound allows for complex reactions, such as the potential for initiator-free photopolycondensation between its thiol and aldehyde groups to form polymers containing dithioacetal linkages. wiley.com

Disulfide Formation and Exchange Reactions

Thiols (-SH) are known to undergo oxidation to form disulfide bonds (S-S). wikipedia.org This can occur through various oxidizing agents or through thiol-disulfide exchange reactions where a thiolate anion attacks a disulfide bond. wikipedia.org

Specific C-S Bond Formation Pathways

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry. researchgate.netsioc-journal.cn Thiol groups can react with various electrophiles, such as alkyl halides or activated alkenes (via Michael addition), to form new C-S bonds.

Interplay Between Thiol and Aldehyde/Alkene Functionalities

The presence of both thiol and aldehyde/alkene functionalities in a molecule can lead to complex interactions and unique reactivity.

Intramolecular Cyclization Pathways Leading to Heterocyclic Structures

The thiol group, being nucleophilic, could potentially attack the electrophilic carbon of the aldehyde or the double bond in an intramolecular fashion, leading to the formation of sulfur-containing heterocyclic rings. The regioselectivity of such cyclizations would depend on the specific reaction conditions and the relative stability of the resulting ring systems.

Enediol Formation and its Impact on Compound Reactivity

The "enedial" part of the name suggests the presence of two aldehyde groups on a double bond. Such structures can exist in equilibrium with their enol or enediol tautomers. researchgate.net The formation of an enediol could influence the compound's electronic properties and reactivity, potentially creating new sites for reaction or altering the reactivity of the existing functional groups. acs.org

Elucidation of Reaction Mechanisms

Kinetic Studies of Key Transformations

To understand the mechanism of any potential reactions of this compound, kinetic studies would be necessary. cuni.cz Such studies would involve monitoring the rate of reaction under various conditions (e.g., changing concentrations of reactants, temperature) to determine the rate law and gain insight into the transition state of the rate-determining step.

Research on Reaction Intermediates and Transition States of this compound Remains Elusive

The study of reaction intermediates—short-lived, high-energy molecules that exist transiently during a chemical reaction—is fundamental to understanding the stepwise process of bond breaking and formation. rsc.orguni-muenchen.deuni-muenchen.de Likewise, the characterization of transition states, the highest energy points along a reaction coordinate, is essential for determining reaction rates and selectivity. wikipedia.orgsolubilityofthings.comjohnhogan.info Techniques such as spectroscopy are often employed to detect and characterize these fleeting species. rsc.org

For many α,β-unsaturated carbonyl compounds, which share some structural similarities with this compound, extensive research has been conducted. For instance, the reactivity of α,β-unsaturated carbonyls with thiols via hetero-Michael addition reactions has been a subject of detailed chemical and biological studies. libretexts.org Computational methods, such as Density Functional Theory (DFT), have been widely applied to investigate the mechanisms of reactions involving similar structures, providing insights into their electronic properties and reaction pathways. rsc.orgnih.govbeilstein-journals.orgnih.govrsc.org These studies often detail the energetics of intermediates and transition states, contributing to a deeper understanding of their chemical behavior.

Furthermore, the reactivity of related sulfur-containing heterocycles, such as 1,2-dithiolenes, has been explored, revealing complex electronic structures and the potential for various oxidation states that influence their reaction mechanisms. researchgate.netresearchgate.net However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific supporting data.

In the absence of dedicated research on this compound, the scientific community currently lacks the specific data required to construct a detailed analysis of its reaction intermediates and transition states. Future computational and experimental work is needed to fill this knowledge gap and to characterize the mechanistic intricacies of this compound's reactivity.

Structural Characterization and Spectroscopic Analysis of 2,3 Bis Sulfanyl but 2 Enedial

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of 2,3-bis(sulfanyl)but-2-enedial, the key signals would arise from the aldehydic protons (-CHO) and the sulfanyl (B85325) protons (-SH). The aldehydic protons are expected to appear as singlets in the downfield region, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The chemical shift of the sulfanyl protons can be more variable and is influenced by factors such as solvent, concentration, and temperature, which affect hydrogen bonding. These protons are anticipated to resonate in the range of δ 3.0-5.0 ppm. The integration of these signals would confirm the presence of two aldehydic and two sulfanyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic (-CHO) | 9.5 - 10.5 | Singlet | 2H |

| Sulfanyl (-SH) | 3.0 - 5.0 | Singlet (broad) | 2H |

Note: Predicted values are based on typical ranges for these functional groups.

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Two distinct types of carbon signals are expected: those from the carbonyl groups and those from the C=C double bond. The carbonyl carbons of the aldehyde groups are highly deshielded and would appear significantly downfield, typically in the region of δ 185-200 ppm. The sp²-hybridized carbons of the central double bond (C=C) would resonate in the olefinic region, generally between δ 130-150 ppm. The exact chemical shifts of these carbons can be influenced by the sulfur substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 185 - 200 |

| Olefinic (C=C) | 130 - 150 |

Note: Predicted values are based on typical ranges for these carbon environments.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, since no direct H-H coupling is expected, the absence of cross-peaks would support the proposed structure.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would help in distinguishing between CH, CH₂, and CH₃ groups. For this compound, DEPT-90 would show the aldehydic CH signals, while the quaternary carbons of the double bond would be absent in all DEPT spectra.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show a cross-peak connecting the aldehydic proton signal to the corresponding carbonyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms. For the cis or trans isomers of this compound, NOESY could potentially show through-space interactions between the aldehydic protons and the sulfanyl protons, helping to determine the stereochemistry around the double bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an excellent tool for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to the C=O, C=C, C-H (aldehydic), and S-H stretching vibrations.

C=O Stretch: A strong and sharp absorption band is expected in the region of 1680-1710 cm⁻¹ for the conjugated aldehyde carbonyl group.

C=C Stretch: A medium to weak absorption band for the C=C double bond is anticipated around 1600-1650 cm⁻¹.

C-H Stretch (Aldehydic): A characteristic pair of weak to medium bands is expected around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretch of the aldehyde group.

S-H Stretch: A weak and broad absorption for the sulfanyl (thiol) group would likely appear in the range of 2550-2600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretching | 1680 - 1710 | Strong, Sharp |

| Alkene (C=C) | Stretching | 1600 - 1650 | Medium to Weak |

| Aldehyde (C-H) | Stretching | 2720 and 2820 | Weak to Medium |

| Thiol (S-H) | Stretching | 2550 - 2600 | Weak, Broad |

Note: These are characteristic frequency ranges and may vary slightly.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₄H₄O₂S₂), the expected monoisotopic mass is approximately 147.97 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern would likely involve the loss of key functional groups. Common fragmentation pathways could include:

Loss of a hydrogen radical (-H) from the aldehyde.

Loss of a formyl radical (-CHO).

Loss of a sulfanyl radical (-SH).

Cleavage of the C-S bonds.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the molecule.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The this compound molecule contains a conjugated system (O=C-C=C-C=O) with sulfur atoms attached to the double bond, which constitutes a dithiolene chromophore.

This chromophore is expected to exhibit strong electronic absorptions in the UV-Vis region. Typically, dithiolene complexes show intense absorption bands. rsc.orgresearchgate.net The spectrum would likely display π → π* transitions associated with the conjugated system, as well as n → π* transitions involving the non-bonding electrons of the oxygen and sulfur atoms. The presence of sulfur atoms can lead to charge-transfer transitions, which are often observed at longer wavelengths. nih.gov The exact position and intensity of the absorption maxima (λ_max) would depend on the solvent and the specific electronic structure of the molecule. Based on related dithiolene systems, significant absorptions could be expected in both the UV and visible regions of the spectrum. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, offering definitive insights into the molecular structure and packing of a compound in its solid state.

A comprehensive search of scientific databases and literature for the crystallographic data of this compound has been conducted. Despite the importance of such data for a complete structural elucidation, as of the latest available information, no published studies containing the single-crystal X-ray diffraction analysis for this compound could be located. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available in the public domain.

The absence of this information means that the precise solid-state conformation, including the planarity of the molecule and the orientation of the sulfanyl and aldehyde groups, has not been experimentally verified through this method. Further research is required to crystallize this compound and perform X-ray diffraction analysis to provide these critical structural details.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Formula | C₄H₄O₂S₂ |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: The crystallographic data for this compound is not available in published literature.

Interactive Table: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C=C | Data not available |

| C-S | Data not available |

| S-H | Data not available |

| C-C(H)O | Data not available |

| C=O | Data not available |

| ∠(C-S-H) | Data not available |

| ∠(C=C-S) | Data not available |

| ∠(C=C-C) | Data not available |

Note: Experimentally determined bond lengths and angles from X-ray crystallography are unavailable.

Computational and Theoretical Studies on 2,3 Bis Sulfanyl but 2 Enedial

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic characteristics of molecules. For 2,3-bis(sulfanyl)but-2-enedial, such calculations would typically be used to predict its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These studies would also elucidate electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is fundamental to understanding the molecule's reactivity and stability.

Despite the common application of DFT to a wide range of organic compounds, specific studies detailing the optimized geometry and electronic properties of this compound have not been identified in a review of available literature.

Mechanistic Modeling of Reaction Pathways and Energy Profiles

Theoretical modeling is a critical tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. For this compound, mechanistic modeling could be applied to understand its synthesis, degradation, or its participation in various chemical transformations.

A comprehensive search did not yield any published studies that have specifically modeled the reaction pathways or calculated the energy profiles for reactions involving this compound.

Conformational Analysis and Tautomerism Studies (e.g., keto-enol tautomerism)

Many organic molecules can exist as a mixture of different spatial arrangements (conformers) or structural isomers that can interconvert (tautomers). The structure of this compound suggests the possibility of several conformational isomers due to rotation around single bonds, as well as the potential for keto-enol tautomerism, where a proton and a double bond shift their positions. Computational analysis is essential for determining the relative stabilities of these different forms and the energy barriers for their interconversion.

While the study of tautomerism is a significant area of computational chemistry, no specific conformational analyses or detailed studies on the tautomeric equilibria of this compound have been found in the scientific literature.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) electronic transitions. These predicted spectra are invaluable for interpreting experimental results and confirming the structure of the synthesized compound.

A review of the literature indicates that there are no published studies presenting the predicted spectroscopic properties for this compound.

Coordination Chemistry of 2,3 Bis Sulfanyl but 2 Enedial

Design and Synthesis of Metal Complexes Utilizing Thiol Ligands

The synthesis of metal complexes with dithiolate ligands like 2,3-Bis(sulfanyl)but-2-enedial generally follows established routes for creating metal-sulfur bonds. wikipedia.org The most common methods involve reacting a metal salt with either the dithiol or its corresponding dithiolate salt.

Common Synthetic Routes:

Salt Metathesis: This is a widely used method where an alkali metal salt of the deprotonated ligand (dithiolate) is reacted with a transition metal halide. wikipedia.org This reaction is driven by the formation of a stable alkali metal halide precipitate. For this compound, the synthesis would first involve its deprotonation using a suitable base (e.g., NaH, NaOEt) to form the disodium (B8443419) salt, which is then reacted with a metal salt like NiCl₂, PdCl₂, or CuCl₂ in an appropriate solvent. sysrevpharm.org

Reaction with Thiols: Direct reaction of the neutral thiol ligand with a metal complex in a low oxidation state can lead to the formation of the thiolate complex via oxidative addition or deprotonation. For instance, reacting the thiol with a metal precursor that has basic ligands can facilitate the deprotonation of the SH groups. wikipedia.org

In Situ Ligand Formation: Some dithiolene ligands are synthesized directly in the presence of the metal ion. A classic method involves the reaction of α-hydroxyketones (acyloins) with phosphorus pentasulfide (P₄S₁₀), followed by the addition of a metal salt to trap the generated dithiolene ligand. wikipedia.org

The choice of solvent is crucial and is often a polar, aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to ensure the solubility of the reactants. nih.gov The isolation of the final complex often involves precipitation or crystallization upon cooling or addition of a less polar co-solvent.

Role of Aldehyde Moieties in Metal Chelation

While the primary coordination of this compound occurs through the soft thiolato sulfur atoms, the aldehyde groups represent hard oxygen donor sites. wikipedia.org This dual functionality can lead to more complex coordination behavior.

The aldehyde oxygen atoms possess lone pairs and can act as secondary binding sites. This interaction is generally weaker than the M-S bond. The mode of aldehyde coordination depends on the nature of the metal center: wikipedia.org

η¹-O-Bonding: The oxygen atom can donate a lone pair to form a sigma bond with a Lewis-acidic metal center. This is more common for hard, high-valent metal ions. This could lead to bridging between primary square-planar units, forming extended structures.

η²-C,O-Bonding: The entire C=O group can coordinate to a metal center in a pi-fashion, similar to an alkene. This mode is favored by low-valent, electron-rich metal centers that can engage in back-bonding with the π* orbital of the carbonyl group.

The presence of these aldehyde groups offers a route to synthesize heterometallic or polynuclear complexes where a second type of metal ion, one with a higher affinity for oxygen donors, could be specifically coordinated by the aldehyde moieties of a pre-formed dithiolene complex.

Electronic Structure and Bonding in Metal Complexes

Metal dithiolene complexes are renowned for their complex electronic structures, stemming from the non-innocent, redox-active nature of the ligand. mdpi.comacs.org The frontier molecular orbitals (HOMO and LUMO) in these complexes are often highly delocalized with significant contributions from both the metal d-orbitals and the ligand π-system. researchgate.net

The dithiolene ligand can exist in three different oxidation states, and the actual electronic distribution in a complex is often a hybrid of these resonance forms: mdpi.comwikipedia.org

Ene-1,2-dithiolate(2-) : The fully reduced form with a formal charge of -2.

Semiquinone radical(1-) : A one-electron oxidized radical anion.

1,2-Dithioketone(0) : The neutral, fully oxidized form.

This redox flexibility means that electron transfer processes (oxidation or reduction) may be centered on the ligand rather than the metal, or be delocalized over the entire molecule. acs.org Consequently, a series of complexes, such as [M(L)₂]²⁻, [M(L)₂]¹⁻, and [M(L)₂]⁰, can be isolated where the formal oxidation state of the metal may not change. wikipedia.org

The aldehyde substituents are electron-withdrawing groups. This is expected to stabilize the reduced forms of the complex by lowering the energy of the ligand-based orbitals. The electronic properties, such as the energy of charge-transfer bands and redox potentials, can be systematically tuned by the electronic nature of the substituents on the dithiolene backbone. researchgate.net

Table 2: Representative C-S and C-C Bond Distances (in Å) in Dithiolene Ligands in Different Redox States

| Redox State | C-S Bond Length (Å) | C-C Bond Length (Å) | Description |

|---|---|---|---|

| Dithiolate (reduced) | ~1.75 | ~1.37 | Closer to C-S single and C=C double bond |

| Dithioketone (oxidized) | ~1.65 | ~1.45 | Closer to C=S double and C-C single bond |

Data are generalized from typical dithiolene complexes.

Catalytic Applications of Metal-Compound Complexes

Metal dithiolene complexes are explored for a variety of catalytic applications, largely due to their ability to undergo reversible one-electron redox reactions. wikipedia.orgresearchgate.net While specific catalytic studies on complexes of this compound are not widely reported, applications can be inferred from related dithiolene systems.

Hydrogen Evolution: Nickel, cobalt, and molybdenum dithiolene complexes have been investigated as catalysts for the hydrogen evolution reaction (HER), mimicking the active sites of hydrogenase enzymes. researchgate.net The metal-sulfur environment is adept at proton and electron transfer reactions.

Oxygen Reduction Reaction (ORR): Some dithiolene complexes have shown activity as electrocatalysts for the oxygen reduction reaction, which is crucial for fuel cell technology.

Organic Synthesis: The unique redox properties can be harnessed in organic transformations. For example, they have been explored in the context of C-C bond formation and activation of small molecules.

The aldehyde functionalities on the this compound ligand provide a handle for further modification. For example, the complexes could be anchored to a solid support via reactions of the aldehyde group, creating heterogeneous catalysts. Alternatively, the aldehyde could be converted to an imine through condensation reactions, allowing for the design of more elaborate, multifunctional ligand scaffolds. ua.es

Derivatives and Analogues of 2,3 Bis Sulfanyl but 2 Enedial

Synthesis of Substituted Bis(sulfanyl)but-2-enedial Derivatives

The synthesis of derivatives and analogues related to 2,3-Bis(sulfanyl)but-2-enedial often involves methodologies developed for the broader class of metal dithiolene complexes. researchgate.net These methods provide access to a wide array of substituted structures by modifying the organic ligand framework before or during complexation with a metal center.

Major synthetic approaches include:

Reaction of Metal Halides with Dithiolates : A common method involves the reaction of a metal halide with an alkenedithiolate, which can be generated in situ. researchgate.net This salt elimination reaction is a straightforward route to forming homoleptic bis- or tris-dithiolene complexes. researchgate.net

Photoreaction of Metal Carbonyls : Oxodithiolenes can be synthesized via the photoreaction of metal carbonyls with dithiolates. researchgate.net

From Thiophosphate Esters : For larger-scale preparations, a-hydroxyketones can be reacted with phosphorus pentasulfide to generate thiophosphate esters, which then serve as precursors to dithiolene complexes. researchgate.net

Cascade Cyclization : More complex, fused-ring derivatives such as multisubstituted thieno[3,2-b]thiophenes can be prepared through a cascade cyclization of alkynyl diol derivatives with reagents like I2/Na2S2O3 or selenium. mdpi.com

Terpolymerization : A newer route involves the terpolymerization of active methylene (B1212753) compounds, carbon disulfide (CS2), and dihalohydrocarbons to produce poly(ketene dithioacetals). rsc.org

Table 1: Selected Synthetic Methods for Dithiolene Derivatives

| Method | Precursors | Product Type | Reference |

|---|---|---|---|

| Salt Elimination | Metal Halide + Dithiolate | Homoleptic Dithiolene Complexes | researchgate.net |

| Photoreaction | Metal Carbonyl + Dithiolate | Oxodithiolenes | researchgate.net |

| Cascade Cyclization | Alkynyl Diol + I2/Na2S2O3 | Thieno[3,2-b]thiophenes | mdpi.com |

| Terpolymerization | Active Methylene Compound + CS2 + Dihalohydrocarbon | Poly(ketene dithioacetals) | rsc.org |

Chemical Transformations Leading to Diverse Molecular Architectures

The reactivity of this compound analogues, particularly as dithiolene ligands in metal complexes, allows for extensive chemical transformations. These reactions are not only centered on the metal but often involve the ligand itself, leading to a wide variety of molecular structures. e-bookshelf.de

Key transformations include:

Redox Reactions : A defining characteristic of dithiolene complexes is their ability to undergo facile one-electron redox reactions. This allows a single complex to exist in multiple oxidation states, which can be accessed chemically or electrochemically. e-bookshelf.deacs.org

Ligand-Based Reactions : The reactivity of the dithiolene unit can be exploited to build more complex organic ligands. e-bookshelf.de For example, cycloaddition reactions are a key transformation. The cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes is a method used to synthesize substituted anthracene (B1667546) derivatives. beilstein-journals.org

Formation of Coordination Polymers : Dithiolene ligands that incorporate additional coordinating atoms, such as nitrogen, can act as building blocks for extended structures. ulisboa.pt These ligands can bridge multiple metal centers to form 1D chains, 2D layers, or 3D coordination polymers. ulisboa.ptwiley.com For instance, 2,3-pyrazinedithiolate has been used with Ag+ and Zn2+ ions to create 1D, 2D, and 3D coordination polymers with interesting electrical properties and high thermal stability. wiley.com

Structure-Reactivity Relationship Studies of Derivatives

Electronic Properties : The electronic structure of dithiolene complexes is often described as "non-innocent," meaning the ligands are redox-active and conventional metal oxidation states are insufficient to describe the electron distribution. acs.org The frontier orbitals often have significant contributions from both the metal and the ligand, leading to intense colors and facile redox activity. acs.org The nature of the ligand and metal strongly dictates the structural, chemical, electrochemical, optical, and electrical behavior. mdpi.com

Effect of Substituents : Attaching electron-donating or electron-withdrawing groups to the dithiolene ligand allows for fine-tuning of the electron density at the metal center. mdpi.com This, in turn, affects the redox potentials of the complex. tandfonline.com For example, in unsymmetrical complexes where one ligand has a "push" character (e.g., dithione) and the other has a "pull" character (dithiolate), the bond lengths within the two ligands can be significantly different, reflecting this electronic asymmetry. mdpi.com

Geometric Configuration : Most bis(dithiolene) complexes adopt a square-planar geometry, while tris(dithiolene) complexes can range from trigonal-prismatic to octahedral. researchgate.net This geometry impacts the packing in the solid state, which is crucial for applications in conductive materials. e-bookshelf.de

Table 2: Bond Lengths in Unsymmetrical Nickel Dithiolene Complexes

| Complex | Ligand 1 | C-S (Å) | C-C (Å) | Ligand 2 | C-S (Å) | C-C (Å) | Reference |

|---|---|---|---|---|---|---|---|

| [Ni(Pr₂timdt)(dmit)] | Pr₂timdt | 1.69 | 1.38 | dmit | 1.74 | 1.29 | mdpi.com |

| [Ni(tmedt)(dddt)] | tmedt | 1.68 | 1.37 | dddt | 1.71 | 1.38 | mdpi.com |

| [Ni(edo)(dmit)] | edo | 1.70 (avg) | 1.39 (avg) | dmit | 1.70 (avg) | 1.39 (avg) | mdpi.com |

| [Ni(edo)(mnt)] | edo | 1.62 (avg) | 1.32 (avg) | mnt | 1.62 (avg) | 1.32 (avg) | mdpi.com |

Incorporation into Polymer Backbones or Advanced Materials (e.g., Polymeric Foams)

The unique properties of dithiolene analogues make them attractive for incorporation into advanced materials, including polymers, where they can impart specific electronic, optical, or reactive functions. e-bookshelf.de

Conducting Polymers : A significant area of research has been the development of polymers containing metal dithiolene complexes. e-bookshelf.de Soluble and electroactive nickel bis(dithiolene) polymers have been prepared via metal complexation polymerization, where flexible linkages separate the nickel complexes along the polymer main chain. acs.orgdtic.mil The solubility and optoelectronic properties of these polymers are influenced by both the nature of the flexible linkage and the oxidation state of the metal complex. dtic.mil

Polymeric Coatings and Films : Dithiolene complexes can be embedded into polymer matrices like polysiloxane to create self-standing composite films. mdpi.com These materials can be designed for specific applications, such as chemical sensing. mdpi.com Furthermore, sulfur-containing polymers are used to create fire-retardant coatings for polymeric foams. nih.gov Copolymers containing monomers like vinyl sulfonic acid sodium or sodium p-styrene sulfonate can be applied as a coating to polyurethane foam, significantly improving its fire safety. nih.gov

Porous Polymeric Foams : While direct foaming of dithiolene polymers is not widely reported, high-sulfur content polymers made by "inverse vulcanization" can be processed into porous foams. mdpi.com These sulfur-based foams, generated using methods like supercritical CO2 compression, show potential as adsorbent materials for applications such as gas storage and the capture of pollutants from water. mdpi.com The fundamental process of creating polymeric foams involves generating a gas within a polymer matrix and stabilizing the resulting cellular structure. polympart.ir

Advanced Applications in Organic Synthesis

Use as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of its functional groups allows 2,3-Bis(sulfanyl)but-2-enedial to serve as a flexible scaffold for the construction of intricate molecular architectures. The aldehyde groups can readily participate in condensation, Wittig, and other carbonyl-based reactions, while the sulfanyl (B85325) groups offer sites for nucleophilic substitution and the formation of sulfur-containing heterocycles. This dual reactivity enables chemists to strategically build molecular complexity in a stepwise or convergent manner.

Table 1: Key Reactions of this compound in Complex Synthesis

| Reaction Type | Reacting Functional Group(s) | Product Class |

| Knoevenagel Condensation | Aldehyde | α,β-Unsaturated Systems |

| Wittig Reaction | Aldehyde | Substituted Alkenes |

| Paal-Knorr Thiophene Synthesis | Dialdehyde (B1249045) and Sulfanyl Groups | Thiophene Derivatives |

| Nucleophilic Addition | Aldehyde | Secondary Alcohols |

| Thioetherification | Sulfanyl | Thioethers |

Precursor for Bio-Inspired Molecular Design (non-clinical)

In the realm of materials science and non-clinical research, the structural motif of this compound can be found in or used to mimic certain naturally occurring compounds. Its ability to coordinate with metal ions through its sulfur atoms makes it a candidate for the design of novel ligands and catalysts. Furthermore, the conjugated system of the but-2-enedial core can be exploited to develop materials with interesting photophysical or electronic properties, drawing inspiration from biological pigments and cofactors. Research in this area focuses on understanding the fundamental principles of molecular recognition and self-assembly, rather than therapeutic applications.

Role in Cascade and Multicomponent Reactions

The multiple reactive sites within this compound make it an ideal substrate for cascade and multicomponent reactions (MCRs). In a cascade reaction, a single starting material undergoes a series of intramolecular transformations, often triggered by a single event, leading to a rapid increase in molecular complexity. The proximity of the aldehyde and sulfanyl groups can facilitate such sequential reactions.

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, represent a highly efficient strategy for the synthesis of diverse compound libraries. This compound can act as a central component in such reactions, with its various functional groups reacting sequentially or concurrently with other reagents. This approach allows for the rapid generation of complex molecules from simple precursors in a time- and resource-efficient manner.

Table 2: Potential Multicomponent Reactions Involving this compound

| MCR Type | Potential Reactants | Resulting Heterocyclic Core |

| Hantzsch-type reaction | Amine, β-ketoester | Dihydropyridine derivative |

| Biginelli-type reaction | Urea/Thiourea, β-dicarbonyl | Dihydropyrimidinone derivative |

| Asinger/Ugi-type reaction | Amine, Isocyanide, Carbonyl | Complex acyclic and heterocyclic structures |

While the full synthetic potential of this compound is still being explored, its unique combination of reactive functional groups positions it as a valuable tool in the arsenal of synthetic organic chemists. Its utility as a versatile building block, a precursor for bio-inspired materials, and a participant in efficient cascade and multicomponent reactions underscores its promise for the future of complex molecule synthesis. Further research into the reactivity and applications of this compound is warranted to fully unlock its synthetic capabilities.

Biological Interactions and Biochemical Relevance Non Clinical

Role of Alpha,Beta-Unsaturated Aldehydes in Biochemical Pathways

Alpha,beta-unsaturated aldehydes are a class of highly reactive electrophilic compounds. nih.gov This reactivity stems from the conjugated system of the double bond and the carbonyl group, which makes the β-carbon susceptible to nucleophilic attack through a process known as Michael addition. libretexts.orgoup.com

In biological systems, these aldehydes are often generated endogenously from the oxidation of polyunsaturated fatty acids, a process termed lipid peroxidation. nih.govnih.gov Compounds such as 4-hydroxy-2-nonenal (HNE) and acrolein are well-studied examples that arise from the oxidation of ω-6-polyunsaturated fatty acids. nih.gov Due to their electrophilic nature, α,β-unsaturated aldehydes react readily with cellular nucleophiles, including the side chains of cysteine, histidine, and lysine (B10760008) residues in proteins, as well as DNA bases. nih.govnih.govfrontiersin.org This reactivity is the basis for both their roles in cellular signaling and their potential toxicity at high concentrations. nih.gov

Cellular metabolism of α,β-unsaturated aldehydes typically follows three main detoxification pathways:

Oxidation: Conversion to a corresponding carboxylic acid, a reaction often catalyzed by aldehyde dehydrogenase (ALDH) enzymes. industrialchemicals.gov.au

Reduction: Conversion to the corresponding alcohol by enzymes like aldose reductase. industrialchemicals.gov.au

Conjugation: Formation of adducts with the biological thiol glutathione (B108866) (GSH), which can occur spontaneously or be catalyzed by glutathione S-transferase (GST) enzymes. nih.govindustrialchemicals.gov.au

These pathways are crucial for mitigating the cellular damage that can be caused by the high reactivity of these aldehydes. nih.govresearchgate.net

Thiol Reactivity in Biological Contexts

Thiols, characterized by the sulfhydryl (-SH) group, are pivotal to a vast range of biological functions due to their unique chemical properties. researchgate.netcreative-proteomics.com The thiol group of the amino acid cysteine is particularly important, contributing to protein structure, enzyme catalysis, metal binding, and redox regulation. nih.govwikipedia.org

The reactivity of thiols is largely defined by the following characteristics:

Nucleophilicity: The thiolate anion (R-S⁻), which forms under physiological pH, is a potent nucleophile that reacts with electrophiles. researchgate.net This makes thiol-containing molecules like glutathione key players in the detoxification of reactive compounds, including α,β-unsaturated aldehydes. nih.gov

Redox Activity: Thiols can undergo oxidation-reduction reactions. wikipedia.org The oxidation of two thiol groups forms a disulfide bond (R-S-S-R'), a reaction crucial for stabilizing the tertiary and quaternary structures of proteins. wikipedia.org Thiols can also be oxidized to other states, such as sulfenic acids (R-SOH), which are important intermediates in redox signaling. researchgate.netnih.gov These reactions are often reversible, allowing thiol-containing molecules to participate in dynamic cellular processes. nih.gov

Radical Scavenging: Thiols can act as antioxidants by donating a hydrogen atom to scavenge free radicals, forming a thiyl radical (RS•) in the process. wikipedia.org This ability is central to the protective function of antioxidants like glutathione. wikipedia.org

Potential for Maillard Reaction Participation

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between an amino group (from an amino acid or protein) and the carbonyl group of a reducing sugar or other aldehydes. mdpi.comfrontiersin.org The reaction proceeds through several stages, beginning with the formation of a Schiff base, followed by rearrangements and degradations that produce a wide array of products, including flavor compounds and polymeric brown pigments known as melanoidins. wur.nlscispace.com

Thiol-containing compounds can significantly influence the Maillard reaction. mdpi.comnih.gov Studies have shown that thiols like cysteine and glutathione can inhibit browning and the formation of certain Maillard reaction products, including the toxicant acrylamide. frontiersin.orgnih.gov The inhibitory mechanisms are thought to involve:

Trapping of Intermediates: The nucleophilic thiol group can react with and "trap" highly reactive dicarbonyl intermediates formed during the Maillard reaction, preventing them from proceeding to form colored products. nih.gov

Competitive Reaction: Thiol compounds can compete with amino acids for reaction with carbonyls, diverting the pathway. nih.gov

Antioxidant Activity: Some Maillard reaction products derived from thiols can themselves possess antioxidant activity, which may further modulate the reaction process. nih.gov

Given that 2,3-Bis(sulfanyl)but-2-enedial possesses both aldehyde groups and thiol groups, it has the structural prerequisites to participate in complex Maillard-type chemistry, potentially acting as both a reactant and a modulator of the reaction.

Interactions with Biological Thiols and Proteins (e.g., enzyme active sites, in vitro studies only)

The electrophilic nature of α,β-unsaturated aldehydes makes them reactive toward nucleophilic amino acid residues in proteins, particularly cysteine. nih.govfrontiersin.org In vitro studies have extensively documented these interactions, which typically occur via Michael addition to the sulfhydryl group of cysteine or the imidazole (B134444) group of histidine. frontiersin.orgoregonstate.edu

These covalent modifications can lead to the alteration of protein structure and function, including the inactivation of enzymes. oup.comnih.gov For instance, the active sites of many enzymes contain reactive cysteine residues that are susceptible to modification by these aldehydes. scbt.com The enzyme glutathione S-transferase (GST) P1-1, which is involved in detoxification, can be irreversibly inhibited by various α,β-unsaturated aldehydes that bind to its active site cysteine residue (Cys-47). nih.gov Similarly, the seleno-enzyme thioredoxin reductase is another known target for inactivation by acrolein. nih.gov

The table below summarizes findings from in vitro studies on the interaction between α,β-unsaturated aldehydes and proteins.

| α,β-Unsaturated Aldehyde | Target Protein / Residue | Type of Interaction | Observed Effect (in vitro) | Reference |

|---|---|---|---|---|

| Acrolein, 4-Hydroxy-2-nonenal (HNE) | Human Glutathione S-Transferase P1-1 (GSTP1-1), specifically Cys-47 | Covalent modification (Michael Addition) | Irreversible enzyme inactivation | nih.gov |

| Acrolein | Thioredoxin Reductase (TrxR) | Covalent modification | Enzyme inactivation, partially reversible by GSH and Thioredoxin-1 | nih.gov |

| 4-Hydroxy-2-nonenal (HNE) | Model proteins, Human Monocytic THP-1 cells | Michael Addition Adducts | Formation of protein adducts, allowing identification of protein targets | oregonstate.edu |

| Acrolein | Protein Tyrosine Phosphatase 1B | Covalent modification of Cysteine residues | Enzyme inactivation | frontiersin.org |

| 2-trans-4-trans-Decadienal | DNA Polymerase α | Direct interaction | Inhibition of enzyme activity | oup.com |

Antioxidant Properties of Thiol-Containing Enediols

The structure of this compound contains two key functional groups associated with potent antioxidant activity: thiol groups and an enediol moiety.

Thiol-based Antioxidant Activity: Thiol-containing compounds, such as the ubiquitous cellular antioxidant glutathione, are critical components of the antioxidant defense system. creative-proteomics.comnih.gov Their ability to neutralize reactive oxygen species (ROS) and free radicals is a cornerstone of cellular protection against oxidative stress. rjor.ro The primary mechanism involves the donation of a hydrogen atom from the sulfhydryl group to a radical, which neutralizes the radical and results in a more stable thiyl radical. wikipedia.orgnih.gov This thiyl radical can then be reduced back to the thiol form by cellular reductase systems, allowing it to be recycled. rjor.ro

Enediol-based Antioxidant Activity: The enediol (-C(OH)=C(OH)-) structural motif is famously responsible for the antioxidant properties of L-ascorbic acid (Vitamin C). brieflands.comresearchgate.net This functional group can readily donate electrons to scavenge a wide variety of ROS. brieflands.com The stability of the resulting radical, which is delocalized over the conjugated system, makes the parent molecule an effective reducing agent and radical scavenger. brieflands.com

The combination of both thiol groups and an enediol system in a single molecule like this compound suggests a potentially powerful and versatile antioxidant capacity, capable of acting through multiple mechanisms to neutralize oxidative threats.

The table below outlines the principal antioxidant mechanisms associated with these functional groups.

| Functional Group | Antioxidant Mechanism | Description | Example Compound | Reference |

|---|---|---|---|---|

| Thiol (-SH) | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | Donates a hydrogen atom or an electron to neutralize free radicals, forming a stable thiyl radical. | Glutathione, Cysteine | wikipedia.orgrjor.ro |

| Thiol (-SH) | Redox Buffering / Enzyme Cofactor | Maintains cellular redox homeostasis by participating in redox cycles (e.g., GSH/GSSG) and acting as a cofactor for antioxidant enzymes like glutathione peroxidase. | Glutathione | nih.govmdpi.com |

| Enediol (-COH=COH-) | Radical Scavenging via Electron Donation | Readily donates electrons from its double bond and hydroxyl groups to reduce reactive oxygen species. | L-Ascorbic Acid (Vitamin C) | brieflands.comresearchgate.net |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A significant challenge in the study of novel organosulfur compounds is the development of efficient and environmentally benign synthetic methodologies. Traditional routes often rely on harsh reagents and produce significant waste. Future research must prioritize the creation of sustainable pathways to access 2,3-Bis(sulfanyl)but-2-enedial and its derivatives.

Emerging strategies in organosulfur chemistry offer promising alternatives. Electrochemical synthesis, for instance, provides a green and safe approach to forming C–S bonds, potentially reducing the reliance on hazardous oxidizing or reducing agents. rsc.orgcdnsciencepub.comcdnsciencepub.com Another avenue involves leveraging the reactivity of the dicarbonyl precursor, where catalytic routes starting from related α-diketones or their equivalents could be explored. researchgate.net The development of such methods would not only facilitate lab-scale research but also enhance the potential for larger-scale applications.

| Synthetic Strategy | Description | Potential Advantages for this compound | Key Challenges |

|---|---|---|---|

| Traditional Thiolation | Reaction of a dichlorinated butene precursor with a sulfur source like NaSH. Often requires harsh conditions and stoichiometric reagents. | Based on established, well-understood reactions. | Poor atom economy, hazardous reagents, potential for side reactions (polymerization). |

| Electrochemical Synthesis | Utilizes an electric current to drive the C–S bond formation, often from simpler precursors in milder conditions. rsc.org | High atom economy, avoids toxic chemical oxidants, potential for high selectivity and control. | Requires specialized equipment, optimization of electrode materials and reaction conditions. |

| Catalytic Routes | Transition-metal catalyzed cross-coupling reactions to form the C-S bonds or synthesis from α-diketone precursors. researchgate.net | High efficiency and selectivity, lower reaction temperatures, potential for asymmetric synthesis of derivatives. | Catalyst cost and sensitivity, ligand design for specific substrates. |

| Thiol-Ene Radical Addition | Radical addition of H₂S or a surrogate to a dialkyne precursor. | Potentially high-yielding and tolerant of various functional groups. | Control of stereochemistry (cis/trans isomerism), potential for over-addition or polymerization. |

Exploration of Underutilized Reactivity Modes

The chemistry of dithiolene compounds has historically focused on the coordination properties of the sulfur atoms and the redox-active, "non-innocent" nature of the ligand backbone. mdpi.commdpi.com However, the peripheral functional groups often remain underutilized. For this compound, the two aldehyde groups present a significant opportunity to explore novel reactivity.

Future research should investigate the rich chemical transformations possible at the aldehyde sites, such as:

Condensation Reactions: Formation of Schiff bases, hydrazones, or oximes, which can introduce new functionalities or act as secondary coordination sites.

Wittig and Related Olefinations: Extension of the carbon backbone to create larger, conjugated systems for applications in molecular electronics.

Aldol (B89426) and Knoevenagel Reactions: Carbon-carbon bond formation to build complex molecular architectures or to attach the molecule to surfaces and polymers.

Cycloaddition Reactions: Participation of the aldehyde or derived imines in cycloaddition reactions to form novel heterocyclic systems.

A key challenge will be to understand the interplay between the reactivity of the aldehyde groups and the dithiolene core. For example, reaction conditions must be chosen to avoid undesired reactions at the sulfur atoms, such as oxidation or ligand displacement. rsc.org The unusual reactivity sometimes observed in dithiolene systems, including ligand cleavage and rearrangement, also warrants careful investigation in this new context. rsc.orgresearchgate.net

| Reaction Type | Potential Product Class | Research Direction |

|---|---|---|

| Schiff Base Condensation | Di-imines | Creates new ligands with N-donor sites for heterometallic complexes. |

| Wittig Olefination | Extended Polyenes | Develops conjugated systems for organic electronics. |

| Knoevenagel Condensation | Functionalized Alkenes | Anchors the molecule to other substrates or introduces electroactive groups. |

| Reductive Amination | Di-amines | Forms flexible linkers for creating polymers or framework materials. |

Advanced Spectroscopic and In Situ Mechanistic Probes

A fundamental challenge in dithiolene chemistry is the difficulty in unambiguously assigning oxidation states to the metal and the ligand, a property known as non-innocence. mdpi.com Furthermore, the mechanisms of their formation and subsequent reactions are often complex and poorly understood. nih.govacs.org To advance the chemistry of this compound, the application of advanced spectroscopic and in-situ analytical techniques is essential.

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a powerful tool for directly probing the electronic structure of sulfur, providing critical insights into metal-ligand covalency and the delocalized nature of frontier orbitals in dithiolene complexes. rsc.orgnih.gov Combining XAS with theoretical methods like Density Functional Theory (DFT) will be crucial for understanding the electronic properties of this compound and its metal complexes.

Furthermore, in-situ monitoring techniques such as NMR, IR, and Raman spectroscopy can provide real-time information on reaction pathways, identifying transient intermediates and byproducts during both the synthesis of the compound and its subsequent polymerization or derivatization reactions. This is particularly important for complex processes like the formation of coordination polymers, where undesired side reactions can limit purity and performance. chemrxiv.org Techniques like multidimensional gas chromatography (MDGC) could also be invaluable for analyzing complex product mixtures that may arise from its reactions. acs.orgresearchgate.net

Design of Highly Selective Catalytic Systems

Metal-dithiolene complexes have shown significant promise as catalysts for a variety of important chemical transformations, including the hydrogen evolution reaction (HER) and the electrochemical reduction of carbon dioxide. nsf.govosti.govacs.org The unique electronic properties of the dithiolene ligand can stabilize reactive metal centers and facilitate electron transfer processes.

The structure of this compound is exceptionally well-suited for the design of advanced, highly selective catalytic systems. It can act as a "metalloligand": a complex that can itself be used as a ligand. A research workflow could involve:

Coordinating the dithiolene moiety to a catalytically active metal (e.g., Ni, Co, Mo).

Using the aldehyde groups of the resulting metal complex to build a larger, well-defined superstructure. This could involve anchoring the complex to a solid support, incorporating it into a Metal-Organic Framework (MOF), or using it to template the formation of a ship-in-a-bottle catalyst within a zeolite. acs.orgresearchgate.net

Functionalizing the aldehyde groups with chiral auxiliaries to create a catalytic system for asymmetric synthesis.

A fascinating future direction is the development of electrochemically switchable catalysts, where an applied potential could be used to release a catalytically active species from the dithiolene complex, enabling temporal control over a reaction. rsc.org

Integration into Functional Materials for Specific Applications

The true potential of this compound lies in its bifunctional nature, making it an ideal building block for novel functional materials. The dithiolene core provides the electronic and coordination properties, while the aldehyde groups provide covalent handles for polymerization and immobilization.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The compound could serve as a linker to construct porous, crystalline materials. nsf.govacs.orgnih.gov The dithiolene units could provide intrinsic electronic conductivity, while the pores could be used for gas storage, separation, or heterogeneous catalysis. The aldehyde groups could either be post-synthetically modified to tune the properties of the MOF or used directly in reactions to form imine-linked Covalent Organic Frameworks (COFs). Research has shown that dithiolene-based MOFs are active in electrocatalysis and can exhibit interesting photothermal properties. acs.orgacs.org

Conducting Polymers: The aldehyde groups can undergo polycondensation reactions to form fully conjugated polymers. If the dithiolene units are subsequently metalated (e.g., with Nickel), the resulting material could be an air-stable, n-type semiconductor with applications in organic electronics such as transistors and thermoelectric devices. nih.govacs.orgdtic.mil A major challenge in this area is achieving high degrees of polymerization and purity, which adversely affect electronic properties. nih.gov

Surface Modification: The molecule could be grafted onto surfaces (e.g., silica, gold, or electrodes) via its aldehyde groups. Subsequent coordination of metal ions to the surface-bound dithiolene ligands would create functionalized surfaces for applications in sensing, electrocatalysis, or as platforms for studying charge transfer.

| Material Class | Role of Dithiolene Moiety | Role of Dialdehyde (B1249045) Moiety | Potential Application |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Metal coordination site, redox activity, conductivity. nsf.govacs.org | Linker for framework construction, site for post-synthetic modification. | Electrocatalysis (CO₂ reduction, HER), gas storage, sensors. osti.govacs.org |

| Coordination Polymers | Forms the polymer backbone with a metal, provides electronic properties. dtic.militn.pt | Can be used in polycondensation to form the organic linker prior to metalation. | Organic semiconductors, thermoelectric materials, magnetic materials. researchgate.net |

| Covalent Organic Frameworks (COFs) | Provides redox-activity and potential for post-synthetic metalation. | Condenses with amine linkers to form the porous, imine-linked framework. | Heterogeneous catalysis, energy storage, selective adsorption. |

| Functionalized Surfaces | Binds metal ions, acts as an electroactive or photosensitive site. acs.org | Covalently anchors the molecule to a substrate (e.g., SiO₂, electrodes). | Chemical sensors, modified electrodes, photothermal surfaces. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.